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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

Cat. No.: B15467044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

chlorinated alkanes, crucial for understanding their reactivity, stability, and behavior in chemical

and biological systems. The data presented is essential for researchers in various fields,

including chemical synthesis, environmental science, and drug development, where these

compounds are often used as intermediates, solvents, or are subjects of toxicological studies.

Thermochemical Data of Chlorinated Alkanes
The following tables summarize key thermochemical data for a range of chlorinated alkanes at

standard conditions (298.15 K, 1 atm). The data has been compiled from various sources, with

a significant portion sourced from the NIST Chemistry WebBook.[1][2][3][4]
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Compound Formula
ΔfH°(gas)
(kJ/mol)

S°(gas)
(J/mol·K)

Cp(gas)
(J/mol·K)

Chloromethane CH₃Cl -82.0 ± 0.8 234.5 ± 0.4 40.8 ± 0.4

Dichloromethane CH₂Cl₂ -95.4 ± 0.8 270.2 ± 0.4 51.0 ± 0.4

Trichloromethan

e
CHCl₃ -103.1 ± 1.3 295.7 ± 0.4 65.7 ± 0.4

Tetrachlorometha

ne
CCl₄ -102.9 ± 1.3 309.7 ± 0.4 83.3 ± 0.4

Data sourced from the NIST Chemistry WebBook.[1][3][5][6]

Chlorinated Ethanes
Compound Formula

ΔfH°(gas)
(kJ/mol)

S°(gas)
(J/mol·K)

Cp(gas)
(J/mol·K)

Chloroethane C₂H₅Cl -112.2 ± 1.3 275.3 ± 0.8 63.2 ± 0.8

1,1-

Dichloroethane
CH₃CHCl₂ -133.5 ± 1.7 300.4 ± 0.8 80.8 ± 0.8

1,2-

Dichloroethane
CH₂ClCH₂Cl -131.8 ± 1.3 308.8 ± 0.8 80.3 ± 0.8

1,1,1-

Trichloroethane
CH₃CCl₃ -147.9 ± 1.7 321.3 ± 1.3 100.4 ± 1.3

1,1,2-

Trichloroethane
CH₂ClCHCl₂ -145.2 ± 1.7 329.7 ± 1.3 100.4 ± 1.3

Data sourced from the NIST Chemistry WebBook.[7][8][9][10][11]
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Compound Formula
ΔfH°(gas)
(kJ/mol)

S°(gas)
(J/mol·K)

Cp(gas)
(J/mol·K)

1-Chloropropane C₃H₇Cl -133.9 ± 1.3 311.7 ± 0.8 84.5 ± 0.8

2-Chloropropane C₃H₇Cl -139.3 ± 1.3 306.3 ± 0.8 84.9 ± 0.8

1,2-

Dichloropropane
C₃H₆Cl₂ -163.2 ± 1.7 344.3 ± 1.3 106.3 ± 1.3

Data sourced from the NIST Chemistry WebBook and other sources.[2][12][13]

Chlorinated Butanes
Compound Formula

ΔfH°(gas)
(kJ/mol)

S°(gas)
(J/mol·K)

Cp(gas)
(J/mol·K)

1-Chlorobutane C₄H₉Cl -159.4 ± 1.7 347.3 ± 1.3 105.9 ± 1.3

2-Chlorobutane C₄H₉Cl -166.5 ± 1.7 341.0 ± 1.3 106.3 ± 1.3

1,2-

Dichlorobutane
C₄H₈Cl₂ -186.4 ± 2.1 376.6 ± 1.7 127.2 ± 1.7

Data sourced from the NIST Chemistry WebBook and other sources.[14][15][16]

Experimental and Computational Methodologies
The determination of thermochemical data for chlorinated alkanes relies on a combination of

experimental techniques and computational methods.

Experimental Protocols: Rotating Bomb Calorimetry
Rotating bomb calorimetry is a primary experimental method for determining the enthalpy of

combustion of organochlorine compounds, from which the enthalpy of formation can be

derived.

Detailed Methodology:
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Sample Preparation: A precisely weighed sample of the chlorinated alkane (typically 0.5 - 1.5

g) is placed in a crucible made of a material resistant to the combustion products, such as

platinum or fused silica. For volatile liquids, the sample is encapsulated in a sealed ampoule

of a known heat of combustion.

Bomb Preparation: The crucible is placed inside a high-pressure stainless steel vessel,

known as a "bomb." A small, known amount of a reducing solution, such as arsenious oxide

or a hydrazine dihydrochloride solution, is added to the bomb to ensure that all chlorine is

converted to chloride ions in the final solution. A fuse wire, typically made of platinum or iron,

is connected to two electrodes within the bomb and positioned to ignite the sample.

Pressurization and Assembly: The bomb is sealed and purged with a small amount of

oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

The sealed bomb is then placed in a calorimeter, which is a container filled with a precisely

measured amount of water. The calorimeter is equipped with a stirrer to ensure uniform

temperature distribution and a high-precision thermometer.

Combustion: The sample is ignited by passing an electric current through the fuse wire. The

combustion of the sample releases heat, which is absorbed by the bomb and the

surrounding water, causing a temperature rise. The rotation of the bomb during and after

combustion ensures a complete reaction and dissolution of the combustion products.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and

recorded at regular intervals before, during, and after combustion until a constant

temperature is reached.

Data Analysis: The heat of combustion is calculated from the observed temperature rise and

the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the

calorimeter is determined separately by burning a standard substance with a known heat of

combustion, such as benzoic acid.

Corrections: Several corrections are applied to the calculated heat of combustion to account

for the heat of ignition, the heat of formation of nitric acid from residual nitrogen in the

oxygen, and the heat of reaction of the reducing solution with the combustion products.
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Enthalpy of Formation Calculation: The standard enthalpy of formation of the chlorinated

alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along

with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and

HCl).

Computational Methods
Computational chemistry provides a powerful tool for predicting and validating thermochemical

data. High-accuracy quantum chemical methods are particularly valuable for compounds that

are difficult to handle experimentally.

Key Methodologies:

Ab Initio Methods: These methods are based on first principles and do not rely on empirical

parameters. High-level coupled-cluster methods, such as CCSD(T), are often used to obtain

highly accurate energies.

Composite Methods: Methods like the Gaussian-n theories (e.g., G3, G4) and Complete

Basis Set (CBS) methods combine calculations at different levels of theory and with different

basis sets to achieve high accuracy at a manageable computational cost.[10] These

methods are widely used for calculating accurate enthalpies of formation.

Density Functional Theory (DFT): DFT methods are computationally less expensive than

high-level ab initio methods and can provide good accuracy for thermochemical properties,

especially when used with appropriate functionals and basis sets.

Benson Group Additivity: This is an empirical method that estimates thermochemical

properties by summing the contributions of individual chemical groups within a molecule.[1]

[17] It is a fast and often surprisingly accurate method for estimating the properties of larger

molecules where high-level computations are not feasible.

Visualizations
The following diagrams illustrate the workflows for determining and utilizing thermochemical

data for chlorinated alkanes.
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Experimental workflow for determining the enthalpy of formation using rotating bomb
calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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